- High yield synthesis, purification and characterisation of the RNase L activators 5'-triphosphate 2'-5'-oligoadenylatesAntiviral Research, 2010, 87(3), 345-352,
Cas no 81410-35-7 (Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-)
81410-35-7 structure
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-
81410-35-7
C40H51N20O28P5
1414.81894993782
5598698
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Properties
Names and Identifiers
-
- Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-
- Adenosine 5'-(trihydrogen diphosphate), adenylyl-(5'→2')-adenylyl-(5'→2')-adenylyl-(5'→2')-
- 5'-O-[Hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')-adenosine
-
- ZVZAJJIPSNEBQT-HKIDEBSPSA-N
- 1S/C40H51N20O28P5/c41-29-17-33(49-5-45-29)57(9-53-17)37-25(65)21(61)13(81-37)1-77-90(69,70)85-26-22(62)14(82-38(26)58-10-54-18-30(42)46-6-50-34(18)58)2-78-91(71,72)86-27-23(63)15(83-39(27)59-11-55-19-31(43)47-7-51-35(19)59)3-79-92(73,74)87-28-24(64)16(4-80-93(75,76)88-89(66,67)68)84-40(28)60-12-56-20-32(44)48-8-52-36(20)60/h5-16,21-28,37-40,61-65H,1-4H2,(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H2,41,45,49)(H2,42,46,50)(H2,43,47,51)(H2,44,48,52)(H2,66,67,68)/t13-,14-,15-,16-,21-,22-,23-,24-,25-,26-,27-,28-,37-,38-,39-,40-/m1/s1
- O([C@@H]1[C@@H]([C@@H](COP(O)(=O)O[C@@H]2[C@@H]([C@@H](COP(O)(=O)OP(O)(O)=O)O[C@H]2N2C=NC3C(=NC=NC2=3)N)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N)O)P(O)(=O)OC[C@@H]1[C@H]([C@@H](OP(O)(=O)OC[C@@H]2[C@H]([C@@H](O)[C@H](N3C=NC4C(=NC=NC3=4)N)O2)O)[C@H](N2C=NC3C(=NC=NC2=3)N)O1)O
Experimental Properties
- 1.37±0.50(Predicted)
- 2.56±0.1 g/cm3(Predicted)
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:Tris buffer, R:MgCl2, R:Cleland's reagent, C:69106-44-1, S:H2O, 15 min, 30°C, pH 7.5; 5 min, 95°C
1.2C:62213-21-2, 2 h, 37°C; 5 min, 95°C
1.2C:62213-21-2, 2 h, 37°C; 5 min, 95°C
Reference
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Raw materials
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Preparation Products
Adenosine, 5'-O-[hydroxy(phosphonooxy)phosphinyl]adenylyl-(2'→5')-adenylyl-(2'→5')-adenylyl-(2'→5')- Related Literature
-
Danyu Xia,Pi Wang,Bingbing Shi Org. Biomol. Chem., 2017,15, 7618-7622
-
Dong Liu,Huaiyu Chen,Jianping Deng,Wantai Yang J. Mater. Chem. C, 2013,1, 8066-8074
-
Artur J. Moro,Elisabet Aguiló,Julià Arcau,Rakesh Puttreddy,Kari Rissanen,João Carlos Lima,Laura Rodríguez Org. Biomol. Chem., 2015,13, 2026-2033
-
Muhammed Esad Saglam,Ilker Akin,Ahmet Ozgur Saf,Haluk Bingol RSC Adv., 2014,4, 12457-12466
-
Min Wang,Zhao-hui Huang,Yong-hong Zhu,Ping He Food Funct., 2023,14, 9279-9286
-
Liya Zhu,Junwen Si Nanoscale, 2023,15, 15328-15333
-
Jingrong Yu,Toyoaki Matsuura,Yusuke Yoshikawa,Md Nazrul Islam,Michio Hori Phys. Chem. Chem. Phys., 2005,7, 373-378
-
Marc-Georg Willinger,Julien Polleux,Markus Antonietti,Nicola Pinna CrystEngComm, 2015,17, 3927-3935
-
A. S. Sinha,U. B. Rao Khandavilli,E. L. O’Connor,B. J. Deadman,A. R. Maguire,S. E. Lawrence CrystEngComm, 2015,17, 4832-4841
Recommended suppliers
Shanghai Wibson Biotechnology Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier
CN Supplier
Reagent
https://www.amadischem.com/
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk